molecular formula C11H8F2N2O B1486844 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol CAS No. 361395-87-1

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Cat. No.: B1486844
CAS No.: 361395-87-1
M. Wt: 222.19 g/mol
InChI Key: AWOUAZRDYYECII-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-ol core substituted with a 2,4-difluorophenyl group and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 2,4-difluorobenzaldehyde and guanidine, are subjected to a condensation reaction to form an intermediate.

  • Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrimidin-4-ol core.

  • Methylation: The resulting compound is then methylated at the 2-position using a suitable methylating agent, such as methyl iodide, to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidin-4-ol core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Compounds with various substituents at different positions on the core structure.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: In the medical field, 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol is being investigated for its therapeutic properties. It may have applications in the development of new drugs for various diseases.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2,4-Difluorophenylpyrimidin-4-ol: Similar structure but without the methyl group at the 2-position.

  • 6-(2,4-Dichlorophenyl)-2-methylpyrimidin-4-ol: Similar structure but with chlorine atoms instead of fluorine atoms.

  • 6-(2,4-Difluorophenyl)-2-ethylpyrimidin-4-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-ol stands out due to its specific combination of fluorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOUAZRDYYECII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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